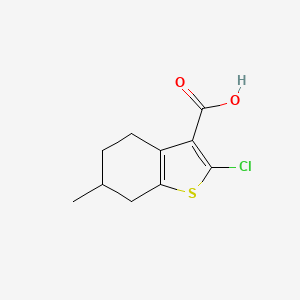

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H11ClO2S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

2-chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C10H11ClO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

LQTYTTQVCYHHID-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

Cyclization methods are based on transforming appropriate precursors into the benzothiophene framework. This process often uses sulfur-containing reagents and involves either acidic or basic catalytic conditions to facilitate ring closure.

General Reaction Scheme:

$$

\text{Precursor} + \text{Catalyst} \rightarrow \text{Benzothiophene Derivative}

$$

Aryne Chemistry

Aryne reactions are another pathway for synthesizing benzothiophenes. These involve aryne precursors reacting with alkynyl sulfides under optimized conditions to form the desired heterocyclic framework.

- Activator: Cesium fluoride (CsF) has been shown to yield high reaction efficiency.

- Solvent: Acetonitrile (MeCN) provides optimal results compared to other solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).

- Temperature: Elevated temperatures (80–100°C) improve yields.

- Concentration: A concentration of 0.05 M is optimal for aryne reactions.

Experimental Procedures

Cyclization Method

Cyclization involves heating precursors in acidic or basic media to induce ring closure.

- Dissolve precursor in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide).

- Add catalytic amounts of acid (e.g., sulfuric acid) or base (e.g., potassium carbonate).

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product via filtration or chromatography.

Aryne Reaction Method

Aryne chemistry utilizes alkynyl sulfides as reactants with aryne precursors.

- Mix aryne precursor (e.g., 4-bromo-2-chloro-triflate) with alkynyl sulfide in acetonitrile.

- Add cesium fluoride as an activator.

- Heat at 80°C for 24 hours.

- Quench the reaction with water or triethylamine.

- Purify the product using column chromatography.

Optimization Studies

Reaction Conditions

Optimization studies have identified key factors influencing yield:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Activator | CsF | 70 |

| Solvent | MeCN | 70 |

| Temperature | 80°C | 72 |

| Concentration | 0.05 M | 70 |

Aryne Precursor and Activator Ratios

Adjusting ratios of aryne precursor and activator impacts efficiency:

| Aryne Precursor Equiv | CsF Equiv | Yield (%) |

|---|---|---|

| 2 | 4 | 70 |

| 3 | 9 | 79 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to exhibit various biological activities, making it a candidate for developing anti-inflammatory and analgesic agents. Researchers have focused on its potential to inhibit specific enzymes involved in disease pathways.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated derivatives of this compound for their cytotoxic effects against human tumor cell lines. The findings indicated that these compounds exhibited significant growth inhibition, with some derivatives showing GI50 values in the low micromolar range, suggesting their potential as anticancer agents.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Thymidylate Synthase | 54 |

| 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Dihydrofolate Reductase | 19 |

Agricultural Applications

Agrochemical Formulation

This compound is utilized in formulating agrochemicals aimed at enhancing crop protection and pest control. Its effectiveness in disrupting biological processes in pests makes it a valuable component in developing environmentally friendly pesticides.

Material Science

Development of Advanced Materials

Researchers are exploring the potential of this compound in creating advanced materials such as polymers and coatings. The unique properties of the benzothiophene structure contribute to its stability and reactivity, making it suitable for innovative applications in material science.

Environmental Research

Sustainable Practices

The compound is investigated for its role in developing environmentally friendly chemical processes. Its applications contribute to sustainable practices across various industries by minimizing harmful environmental impacts associated with traditional chemical processes.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions aids researchers in elucidating biological pathways and disease mechanisms.

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

*Calculated based on molecular formula C₁₁H₁₃ClO₂S.

Key Research Findings

Electronic and Steric Effects

- Chlorine vs. Hydrogen at Position 2 : The chlorine atom in the target compound increases the electron-withdrawing character of the benzothiophene ring, raising the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to QZ-5523 (pKa ~4.0–4.5). This enhances its reactivity in nucleophilic substitution reactions.

- Methyl vs. Propyl at Position 6 : The methyl group in the target compound reduces steric hindrance compared to the propyl group in the brominated analog (), favoring tighter crystal packing and higher melting points.

Hydrogen Bonding and Crystallography

- The carboxylic acid group in the target compound forms robust hydrogen-bonded dimers, as observed in analogs like QZ-5523. This contrasts with ester derivatives (e.g., YC-1481), which lack strong hydrogen-bond donors, leading to weaker intermolecular interactions and lower melting points.

- Crystallographic studies using SHELX and WinGX () reveal that the chlorine substituent disrupts symmetry in the tetrahydrobenzothiophene ring, resulting in monoclinic crystal systems compared to orthorhombic systems in non-chlorinated analogs.

Pharmacological and Industrial Relevance

- The target compound’s carboxylic acid group enables salt formation (e.g., calcium or sodium salts), improving solubility for drug formulation, similar to caffeic acid derivatives ().

- Esters like YC-1481 are preferred as synthetic intermediates due to easier handling, while the chloro-substituted acid may serve as a precursor for anticancer agents, leveraging halogenated motifs seen in bioactive compounds.

Biological Activity

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClO2S

- Molar Mass : 232.71 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to these activities.

- Anti-inflammatory Effects :

- Anticancer Properties :

Table 1: Summary of Biological Activities

Case Study: Lipid Metabolism Modulation

A study focused on the effects of this compound on lipid metabolism showed promising results. The compound was tested on HepG2 cells and diet-induced obesity (DIO) mice. It significantly reduced hepatic lipid accumulation and improved glucose tolerance by inhibiting the SREBP pathway .

Experimental Methodology

The methodology included:

- In vitro assays using HepG2 cells to assess lipid synthesis.

- In vivo studies on DIO mice treated with varying doses over several weeks to evaluate metabolic effects.

Discussion

The biological activities of 2-chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid suggest its potential as a therapeutic agent in treating inflammatory diseases and certain cancers. Its ability to modulate lipid metabolism also points towards possible applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.